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molecular formula C8H13NO3 B1310198 Ethyl 4-(dimethylamino)-2-oxobut-3-enoate CAS No. 67751-14-8

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

Cat. No. B1310198
M. Wt: 171.19 g/mol
InChI Key: GTCBVGDJIQFBFF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975417B2

Procedure details

The title compound was prepared in analogy to the procedure described in Step 17.3 using isopropylhydrazine hydrochloride and ethyl 4-(Dimethylamino)-2-oxobut-3-enoate at 120° C. for hr. The crude product was purified by silica gel column chromatography (hexane/EtOAc 2.5-40%). tR: 3.73 min (HPLC 1); tR: 0.80 min (LC-MS 2); ESI-MS: 183 [M+H]+ (LC-MS 2); Rf=0.69 (hexane/EtOAc 1:1).
Name
isopropylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH:2]([NH:5][NH2:6])([CH3:4])[CH3:3].CN(C)[CH:9]=[CH:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>>[CH:2]([N:5]1[CH:9]=[CH:10][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6]1)([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
isopropylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(C(=O)OCC)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (hexane/EtOAc 2.5-40%)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=C(C=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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